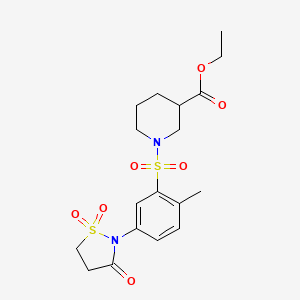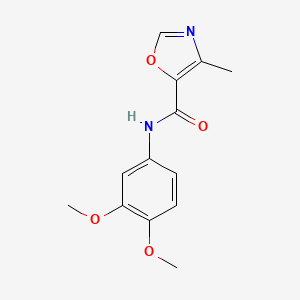
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide, also known as DCPTA, is a synthetic compound that belongs to the quinoline carboxamide family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, enhancing its activity and increasing the release of neurotransmitters such as dopamine and glutamate. This mechanism of action has been implicated in the compound's neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter systems, this compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, suggesting potential applications in cancer treatment. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is its high potency and selectivity for the α7 nicotinic acetylcholine receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, its relatively low aqueous solubility and potential toxicity at high concentrations limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Another area of research is its potential as a tool for studying the role of the α7 nicotinic acetylcholine receptor in various physiological processes. Finally, further studies are needed to fully understand the compound's mechanism of action and potential applications in cancer treatment.
Méthodes De Synthèse
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2,4-dichlorobenzoic acid and o-toluidine to form 2-(2,4-dichlorophenyl)quinoline-4-carboxamide. This intermediate can then be further reacted with acetic anhydride to yield the final product, this compound.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-N-(o-tolyl)quinoline-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. It has been shown to have modulatory effects on several neurotransmitter systems, including dopamine, serotonin, and acetylcholine, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O/c1-14-6-2-4-8-20(14)27-23(28)18-13-22(17-11-10-15(24)12-19(17)25)26-21-9-5-3-7-16(18)21/h2-13H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYOYDYGXWZBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)


![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)


![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2796125.png)
